molecular formula C21H34O2 B1585520 Hydrogenated methyl abietate CAS No. 30968-45-7

Hydrogenated methyl abietate

Cat. No. B1585520
CAS RN: 30968-45-7
M. Wt: 318.5 g/mol
InChI Key: MARRJGBPDCCAEK-UHFFFAOYSA-N
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Description

Hydrogenated Methyl Abietate is the methyl ester of abietic acid . It is derived from abietic acid, a resin acid that is a component of tree resin . In cosmetic formulations, it acts as a viscosity regulator, increasing or decreasing the viscosity of the products .


Synthesis Analysis

This compound can be prepared by the hydrogenation of Methyl Abietate . This process involves treating Methyl Abietate with hydrogen in the presence of an active nickel hydrogenation catalyst under suitable temperature and pressure . The Methyl Abietate can be prepared by heating methanol and rosin (abietic acid) at a certain temperature under pressure .


Molecular Structure Analysis

The molecular formula of Methyl Abietate, the precursor to this compound, is C21H32O2 . The molecular weight is 316.4776 .


Chemical Reactions Analysis

The primary chemical reaction involved in the production of this compound is the hydrogenation of Methyl Abietate . This involves the addition of hydrogen to Methyl Abietate in the presence of a nickel hydrogenation catalyst .


Physical And Chemical Properties Analysis

The Safety Data Sheet for Methyl Abietate (hydrogenated) indicates that it is not classified under physical, health, environmental, or OSHA defined hazards . It is recommended for laboratory use only .

Scientific Research Applications

Catalysts in Disproportionation Reactions

Hydrogenated methyl abietate is relevant in the study of disproportionation reactions catalyzed by metal complexes. For instance, Ishigami et al. (1976) investigated the disproportionation of methyl abietate using catalysts like Fe (CO) 5, demonstrating its effectiveness at high temperatures in transforming methyl abietate to other derivatives like methyl dehydroabietate and methyl dihydroabietates (Ishigami, Inoue, Ohshiro, & Agawa, 1976).

Influence in Hydrogen Parameters

The impact of substituents like methyl groups on hydrogen's nonbonded interactions in molecules is a significant area of research. Veenstra et al. (1992) studied the interactions of water with various methyl hydrogens, highlighting the need for adjusted van der Waals parameters in molecular mechanics to account for these effects (Veenstra, Ferguson, & Kollman, 1992).

Oxidation Mechanism of Abietic Acid

Research into the oxidation mechanism of abietic acid is relevant to understanding the behavior of this compound. Ren et al. (2015) used two-dimensional infrared correlation spectroscopy to monitor the oxidation behavior of abietic acid, proposing a mechanism for the transformation of methylene groups in abietic acid (Ren et al., 2015).

Hydrogenation Methods for Lipids

The hydrogenation process, critical in transforming substances like methyl abietate, is also explored in lipid chemistry. Appelqvist (1972) developed a method for hydrogenating lipids, which can be applicable in understanding the hydrogenation of compounds like methyl abietate (Appelqvist, 1972).

Catalytic Process Development for Alkyne Hydrogenations

The hydrogenation of alkynes, which can be extrapolated to the hydrogenation of compounds like methyl abietate, has been a focus of research. Crespo-Quesada et al. (2012) reviewed recent achievements in catalytic process development for alkyne hydrogenations, emphasizing the need for optimization at various scales, from molecular to macro-scale (Crespo-Quesada, Cárdenas-Lizana, Dessimoz, & Kiwi-Minsker, 2012).

Ultrasonic-Assisted Purification of Hydrogenated Abietic Acid

The purification of hydrogenated abietic acid, an important process for its practical applications, has been studied using ultrasonic-assisted methods. Liu Bei-shan (2013) explored the preparation of ethanolamine salt of hydrogenated abietic acid using ultrasound, demonstrating an effective method for enhancing the purity of hydrogenated abietic acid (Liu Bei-shan, 2013).

Catalytic Transformation to Hydrocarbons

Bernas et al. (2012) investigated the catalytic conversion of abietic acid to lighter hydrocarbons, a process relevant to understanding the transformations of this compound. They focused on the hydrogenation and decarboxylation of abietic acid, highlighting the potential of tall oil rosin acid as a feedstock (Bernas, Salmi, Murzin, Mikkola, & Rintola, 2012).

Mechanism of Action

In cosmetic formulations, Hydrogenated Methyl Abietate acts as a viscosity regulator . It can increase or decrease the viscosity of the products, depending on the formulation requirements .

Safety and Hazards

Direct contact with eyes may cause temporary irritation . In case of skin contact, it is advised to wash off with soap and water and get medical attention if irritation develops and persists . If ingested or inhaled, medical attention is recommended .

properties

IUPAC Name

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,8a,9,10,10a-decahydrophenanthrene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,16-18H,6-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARRJGBPDCCAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865575
Record name Methyl abiet-13-en-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What methods were used to investigate the interaction between hydrogenated methyl abietate and asphaltenes?

A2: The researchers employed a combination of dynamic light scattering (DLS) and near-infrared (NIR) spectroscopic techniques to monitor the flocculation behavior of asphaltenes in the presence of this compound. [] These techniques allowed them to track the onset of flocculation as a function of added n-heptane. [] Additionally, molecular mechanics calculations were utilized to determine specific interaction energies and equilibrium intermolecular distances between asphaltenes and the naphthenic acids, providing insights into the molecular basis of the observed interactions. []

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